(6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine: is a chemical compound with the molecular formula C9H11N3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-amino-6-methylpyrimidine and 1,2-diaminomethane.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution Reactions: Nucleophilic substitution reactions can occur at the pyrimidine ring, involving reagents like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.
Substitution: Halides, alkylating agents, and strong bases.
Major Products Formed:
Oxidation Products: Corresponding oxo derivatives.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
(6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine: can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridin-2-yl)methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(6-Methoxypyridin-2-yl)methanamine: Contains a methoxy group instead of a methyl group.
(Pyrimidin-2-yl)methanamine: Lacks the imidazole ring present in the target compound.
Uniqueness: The presence of the imidazole and pyrimidine rings in this compound gives it unique chemical and biological properties compared to its analogs. This structural uniqueness contributes to its diverse applications and potential as a valuable compound in scientific research.
Properties
CAS No. |
1020033-64-0 |
---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-3-10-8-11-7(2-9)5-12(8)4-6/h3-5H,2,9H2,1H3 |
InChI Key |
UHACBXKGLOUTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2N=C1)CN |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.